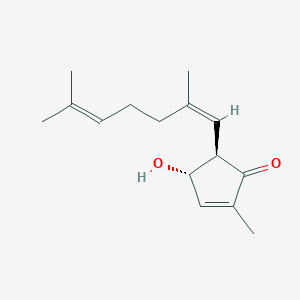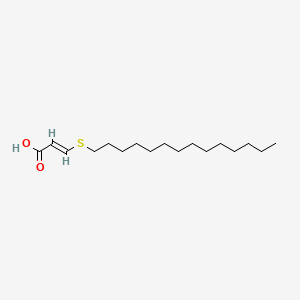![molecular formula C22H24N2O6S B1238498 [2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-2-propenoic acid [2-oxo-2-[4-(1-pyrrolidinylsulfonyl)anilino]ethyl] ester is a hydroxycinnamic acid.
Scientific Research Applications
Biodegradation and Fate in Soil and Groundwater
The compound has been studied for its biodegradation properties, especially in relation to soil and groundwater environments. Microorganisms capable of degrading similar complex organic compounds aerobically as a carbon and energy source have been identified. The presence of such compounds can impact the microbial degradation of other environmental contaminants, suggesting a role in bioremediation strategies (Thornton et al., 2020).
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological properties of drugs. Similar compounds with pyrrolidin-2-one pharmacophore have been explored for their potential to facilitate memory processes and attenuate cognitive function impairments. This review emphasizes the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, highlighting the importance of stereochemistry in drug design and efficacy (Veinberg et al., 2015).
Genotoxicity Research
While not directly related to the compound , studies on the genotoxicity of similar complex organic molecules provide insights into the potential genetic impact of such compounds. These insights are crucial for understanding the broader implications of using and synthesizing complex organic compounds like the one (Shibuya & Morimoto, 1993).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, which are structurally similar to the compound , are extensively used in medicinal chemistry due to their versatility and biological activity. The review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring, highlighting the significance of this structural feature in the development of therapeutically valuable compounds (Li Petri et al., 2021).
Oxidation and Environmental Interaction
Research on similar complex organic compounds has explored the mechanisms of oxidation and interaction with the environment, which is crucial for understanding the chemical behavior and potential environmental impact of such compounds (Yokoyama, 2015).
properties
Product Name |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
|---|---|
Molecular Formula |
C22H24N2O6S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H24N2O6S/c1-29-19-6-4-5-17(15-19)7-12-22(26)30-16-21(25)23-18-8-10-20(11-9-18)31(27,28)24-13-2-3-14-24/h4-12,15H,2-3,13-14,16H2,1H3,(H,23,25)/b12-7+ |
InChI Key |
JYYPSYNMAPZBIT-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



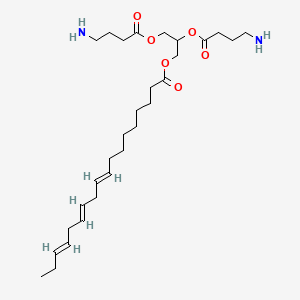
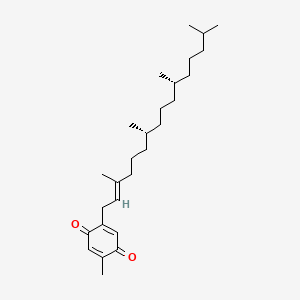
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)
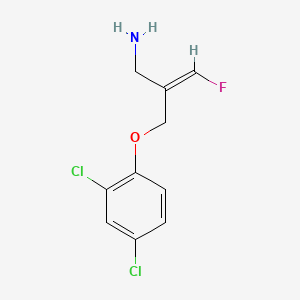
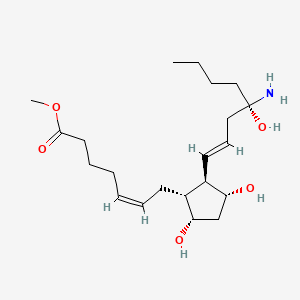
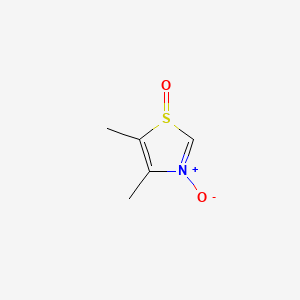


![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)

